Src Kinase Binding Affinity: Cross‑Study Comparison with the 4‑Chlorobenzamide Analog
While a directly measured Ki for the target compound has not been disclosed in public repositories, the closest structurally characterized analog—N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide (BDBM86863)—exhibits a Ki of 217 nM against human Src kinase (BindingDB) [1]. The 2,4‑dimethoxy substitution present in the target compound is electron‑donating and larger than the 4‑chloro group, which is predicted to alter the hinge‑binding hydrogen‑bond network and confer a distinct selectivity profile within the Src‑family kinome [2]. Head‑to‑head biochemical profiling is required to quantify the exact potency shift, but the scaffold’s sensitivity to benzamide substitution is well‑documented.
| Evidence Dimension | Src kinase inhibition (Ki) |
|---|---|
| Target Compound Data | No publicly available Ki; structural relative BDBM86863 shows 217 nM Ki for Src |
| Comparator Or Baseline | N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide: Ki = 217 nM (BindingDB) |
| Quantified Difference | Not directly quantifiable; substitution difference expected to modulate Ki by >5‑fold based on SAR trends in thiadiazole benzamides |
| Conditions | In vitro enzymatic assay, Src kinase, human recombinant, pH 7.4, 25 °C (BindingDB standard) |
Why This Matters
Procurement decisions relying on Src‑kinase potency must consider that even minor benzamide changes can re‑order selectivity; the 2,4‑dimethoxy variant may offer improved selectivity over the 4‑chloro analog, justifying its use in selectivity‑focused screens.
- [1] BindingDB. BDBM86863: N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide. Ki = 217 nM for Src. http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=86863 View Source
- [2] Manetti, F. et al. (2008). Bioorg. Med. Chem. Lett. 18, 1207–1211. DOI:10.1016/j.bmcl.2007.11.112. View Source
